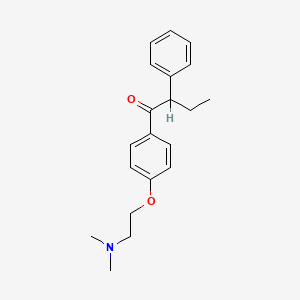
3-アクリロキシプロピルトリクロロシラン
説明
3-Acryloxypropyltrichlorosilane is a chemical compound with the formula C6H9Cl3O2Si . It is a liquid substance used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Acryloxypropyltrichlorosilane consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and silicon (Si) atoms . The exact structure can be determined using various analytical techniques, such as spectroscopy .Physical And Chemical Properties Analysis
3-Acryloxypropyltrichlorosilane is a liquid with a density of approximately 1.3 g/cm³ . It has a boiling point of around 254°C . Other properties such as its refractive index, molar refractivity, and surface tension can also be determined .科学的研究の応用
ハイドロゲルの形成
3-アクリロキシプロピルトリクロロシランは、ハイドロゲルの形成に使用されています 。ハイドロゲルは、親水性で大量の水を吸収できるポリマー鎖のネットワークです。ハイドロゲルは、薬物送達システム、組織工学足場、コンタクトレンズなど、幅広い用途があります .
ナノテクノロジー
ナノテクノロジーでは、この化合物は、非粘着性ハイドロゲルナノ構造体の作成に使用されています 。これらの構造は、高秩序コロイドの自己組織化に使用でき、フォトニック結晶の作製、生物学的センシング、分析的検出などに応用できる可能性があります .
生体医工学
その非粘着性と生体適合性により、3-アクリロキシプロピルトリクロロシランは生体医工学で使用されています 。たとえば、細胞接着を防ぐ表面を作成するために使用でき、細胞培養プレートの作成や医療用インプラントの設計などの用途に役立ちます .
光パターニング
この化合物の光パターニング機能は、マイクロファブリケーションの分野で有用です 。マイクロエレクトロニクスやマイクロ流体デバイスの製造における主要なプロセスである光を用いて表面にパターンを作成するために使用できます .
特性
IUPAC Name |
3-trichlorosilylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRPXBFZRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431080 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38595-89-0 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Acryloxypropyltrichlorosilane help control the density of polyethylene brushes on silica nanoparticles?
A1: 3-Acryloxypropyltrichlorosilane acts as a surface modifier for silica nanoparticles. It covalently attaches to the silica surface through its trichlorosilane group, leaving the acryloyl group exposed []. This acryloyl group serves as an anchoring point for the Pd-diimine catalyst used in the ethylene polymerization. By adjusting the concentration of 3-Acryloxypropyltrichlorosilane mixed with an inert silane (ethyltrichlorosilane) during the surface functionalization, researchers can control the density of available anchoring points, and therefore the density of the resulting polyethylene brushes [].
Q2: What is the significance of controlling polyethylene brush density in this specific research context?
A2: The density of polyethylene brushes significantly impacts the dispersion of silica nanoparticles within a polyolefin matrix []. By tuning the brush density, researchers can optimize the nanoparticle dispersion, which in turn influences the mechanical and physical properties of the final composite material. This fine-tuning is crucial for tailoring the material's performance for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
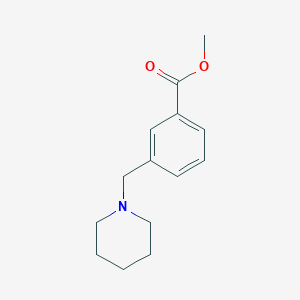
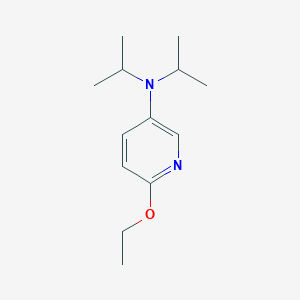

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
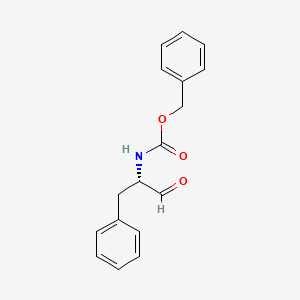

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
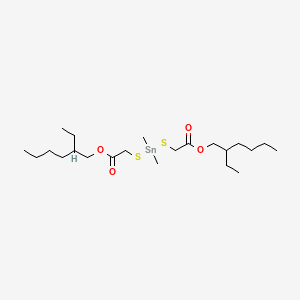

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

